5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione -

5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Catalog Number: EVT-5007931
CAS Number:
Molecular Formula: C20H13ClN4O3
Molecular Weight: 392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

Compound Description: This compound served as a key starting material in the synthesis of various derivatives, including hydrazides, N-benzoyl derivatives, and pyrrolone analogs. These derivatives were subsequently evaluated for their antibacterial, antifungal, and anticancer properties. []

Relevance: This compound shares a core structure with the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. Both compounds feature the same (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene moiety directly attached to a heterocyclic ring. In this case, the heterocycle is a furan-2(3H)-one ring substituted with a 4-methoxyphenyl group at the 5-position. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound was investigated for its molecular structure and potential biological activities using DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking simulations. []

Relevance: This compound and the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, share the common feature of a (substituted-pyrazol-4-yl)methylene moiety connected to a heterocyclic system. While the target compound incorporates a pyrimidinetrione ring, this compound features a 1H-1,2,3-triazole-4-carbohydrazide moiety. Both compounds also possess a 4-chlorophenyl substituent on their respective heterocyclic rings. []

(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline

Compound Description: This compound's crystal structure was analyzed, revealing a dihedral angle of 26.1(2)° between the pyrazole and 4-chlorophenyl ring systems. The molecule adopts an E conformation around the C=N bond linking the two aromatic rings. []

2-(arylidene)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones (2–4)

Compound Description: This series of compounds, with varying aryl substituents, was synthesized and evaluated for in vitro antitumor activity. []

Relevance: These compounds and the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, belong to the same chemical class of α,β-unsaturated ketones, characterized by the presence of an arylmethylene (arylidene) group conjugated to a ketone moiety. They all share a 4-chlorophenyl substituent, further strengthening their structural similarity. []

4-(arylidene)-3-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazoles (5–7)

Compound Description: This series of compounds, featuring various aryl substituents, was synthesized and assessed for their in vitro antitumor activity. []

Relevance: These compounds and the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, belong to the same chemical class, sharing a common 4-chlorophenyl substituent and a pyrazole ring. []

1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones (8, 9)

Compound Description: This series of compounds, featuring different aryl substituents, was synthesized and evaluated for their in vitro antitumor activity. Notably, compound 8 demonstrated promising broad-spectrum antitumor activity, exhibiting potency against melanoma, colon, non-small lung, and breast cancer cell lines. []

Relevance: These compounds, similar to the target compound 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, are α,β-unsaturated ketones. They share a common 4-chlorophenyl substituent and belong to the same chemical class. []

3-(4-chlorophenyl)-4-(2-(aryl)hydrazono)-5-(trifluoromethyl)-4H-pyrazoles (10, 11)

Compound Description: This series of compounds, with varying aryl substituents, was synthesized and evaluated for their in vitro antitumor activity. []

Relevance: These compounds and the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, share a common 4-chlorophenyl substituent and a pyrazole ring, placing them within the same chemical class. []

2-((3-(4-chlorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile (13)

Compound Description: This compound was synthesized and evaluated for its in vitro antitumor activity. []

Relevance: This compound exhibits a high degree of structural similarity to the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. They share a nearly identical core structure, with the key difference being the presence of a malononitrile group instead of the pyrimidinetrione ring in the target compound. This close structural resemblance suggests they may exhibit similar chemical properties. []

2-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)cycloalkan-1-ones (14, 15)

Compound Description: This series of compounds, containing varying cycloalkan-1-one moieties, was synthesized and evaluated for its in vitro antitumor activity. []

Relevance: These compounds and the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, are α,β-unsaturated ketones, sharing a common 4-chlorophenyl substituent. []

1-(aryl)-3-(5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)prop-2-en-1-ones (16, 17)

Compound Description: This series of compounds, featuring different aryl substituents, was synthesized and assessed for their in vitro antitumor activity. []

Relevance: These compounds share a significant structural resemblance with the target compound, 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. The primary difference lies in replacing the pyrimidinetrione ring with a 1-(aryl)-prop-2-en-1-one moiety. Despite this variation, the substantial structural overlap suggests potential similarities in their chemical properties. []

(E)-5-(4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione (L)

Compound Description: This novel azo dye reagent was synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and CHNO analysis. This reagent demonstrated utility in the spectrophotometric determination of Pd(II) and Ag(I) ions and was further employed to enhance the properties of silver nanoparticles. []

1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl]-2,3,7,8-tetrahydroxychromeno[5,4,3-cde]chromene-5,10-dione (L2)

Compound Description: This novel azodye reagent, synthesized using 4-aminoantipyrine and ellagic acid as coupling agents, was subjected to thermal analysis alongside its complexes with Pd(II), Ni(II), and Ag(I) ions. []

Relevance: This compound, while possessing a pyrazolone moiety like the target compound 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, differs significantly in its overall structure. It lacks the pyrimidine-2,4,6(1H,3H,5H)-trione ring and instead incorporates a complex chromeno[5,4,3-cde]chromene-5,10-dione unit. This structural disparity suggests distinct chemical properties compared to the target compound. []

4-4-(diazene-1,2-diyl)bis(1,5-dimethyl-2-phenyle-1H-pyrazol-3(2H)-one (L3)

Compound Description: This novel azodye reagent, synthesized using 4-aminoantipyrine and phenazone as coupling agents, underwent thermal analysis along with its complexes with Pd(II), Ni(II), and Ag(I) ions. []

Relevance: This compound, while containing two pyrazolone units, lacks the pyrimidine-2,4,6(1H,3H,5H)-trione ring present in the target compound 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. The presence of a diazene linker further distinguishes it structurally, suggesting different chemical properties compared to the target compound. []

5-((1-([1,1′-biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Compound Description: This compound was identified as a potential inhibitor of SARS-CoV-2 3CL protease through computational docking and quantitative structure-activity relationship (QSAR) modeling. Subsequent enzyme activity assays confirmed its inhibitory activity with an IC50 of 19 ± 3 μM. []

N-(4-((3-(4-chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

Compound Description: This compound emerged as a potential SARS-CoV-2 3CL protease inhibitor through computational docking and QSAR modeling studies. Subsequent enzyme activity assays validated its inhibitory activity, exhibiting an IC50 of 38 ± 3 μM. []

Relevance: This compound, while sharing the 4-chlorophenyl substituent with the target compound 5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, exhibits a vastly different overall structure. It lacks the pyrimidine-2,4,6(1H,3H,5H)-trione ring and instead incorporates a quinoxaline core with sulfonamide and acetamide substituents. This substantial structural dissimilarity suggests distinct chemical properties and potential biological activities compared to the target compound. []

Properties

Product Name

5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

IUPAC Name

5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C20H13ClN4O3/c21-14-8-6-12(7-9-14)17-13(10-16-18(26)22-20(28)23-19(16)27)11-25(24-17)15-4-2-1-3-5-15/h1-11H,(H2,22,23,26,27,28)

InChI Key

UQMDUEMGMULDMT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)NC4=O

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.